molecular formula C14H13F3N2O3 B12438888 ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate

ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate

Cat. No.: B12438888
M. Wt: 314.26 g/mol
InChI Key: LPHDYJJASDSALO-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate is an imidazole derivative featuring a trifluoromethoxy-substituted phenyl group at position 2, a methyl group at position 5, and an ethyl ester moiety at position 4 of the imidazole ring. The trifluoromethoxy group (CF₃O-) is a strong electron-withdrawing substituent, which enhances the compound's lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications .

Properties

Molecular Formula

C14H13F3N2O3

Molecular Weight

314.26 g/mol

IUPAC Name

ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate

InChI

InChI=1S/C14H13F3N2O3/c1-3-21-13(20)11-8(2)18-12(19-11)9-5-4-6-10(7-9)22-14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19)

InChI Key

LPHDYJJASDSALO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC(=CC=C2)OC(F)(F)F)C

Origin of Product

United States

Preparation Methods

Microwave-Assisted 1,5-Electrocyclization of 1,2-Diaza-1,3-Dienes

The microwave-assisted 1,5-electrocyclization of 1,2-diaza-1,3-dienes (DDs) offers a streamlined route to imidazole-4-carboxylates. In this method, DDs react sequentially with primary amines and aldehydes under microwave irradiation to form substituted imidazole-4-carboxylates without isolating intermediates. For the target compound, the protocol involves:

  • Formation of the DD Intermediate : A DD precursor is generated from a trifluoromethoxy-substituted benzaldehyde and a methylamine derivative.
  • Cyclization : Microwave irradiation (typically 100–150°C, 10–30 minutes) induces 1,5-electrocyclization, yielding the imidazole core with the ethyl carboxylate group introduced via the aldehyde component.
  • Modular Substituent Incorporation : The trifluoromethoxy phenyl group at C-2 and methyl group at C-5 are controlled by the choice of aldehyde and amine, respectively.

Advantages :

  • High efficiency (70–85% yields reported for analogous structures).
  • Scalability via one-pot multicomponent reactions.

Van Leusen Imidazole Synthesis Using TosMIC Reagents

The van Leusen reaction employs tosylmethylisocyanides (TosMICs) in a [3+2] cycloaddition with aldimines to construct 1,4,5-trisubstituted imidazoles. Adaptation for the target compound involves:

  • Aldimine Formation : Condensation of 3-(trifluoromethoxy)benzaldehyde with a methyl-bearing amine (e.g., ethyl glycinate) forms the aldimine.
  • Cycloaddition with TosMIC : Reaction with TosMIC under basic conditions (K₂CO₃, DMF, rt) yields 1,5-disubstituted imidazole-4-carboxylates.
  • Esterification : If needed, post-synthesis esterification with ethanol and HCl introduces the ethyl carboxylate.

Key Data :

  • Typical yields: 60–75% for structurally related imidazoles.
  • Regioselectivity ensured by the electron-withdrawing trifluoromethoxy group directing cycloaddition.

A one-pot protocol combining sulfur-transfer and trifluoromethylation enables late-stage introduction of the CF₃O group:

  • Sulfur Transfer : Imidazole N-oxide precursors react with 2,2,4,4-tetramethyl-3-thioxocyclobutanone to form imidazole-2-thiones.
  • Trifluoromethylation : Treatment with Togni reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) in methanol/HCl at −30°C installs the trifluoromethoxy group.
  • Esterification : Ethyl ester formation is achieved via Steglich esterification or direct carboxylate alkylation.

Reaction Conditions :

  • Temperature: −30°C for trifluoromethylation to minimize side reactions.
  • Yield: 52–89% for bis-trifluoromethylthiolated analogues.

Carboxylation-Esterification of Imidazole Precursors

High-pressure carboxylation with CO₂ followed by esterification provides an alternative route:

  • Carboxylation : Imidazole reacts with CO₂ and K₂CO₃ at 140–230°C under 2–350 bar to form imidazole-4-carboxylic acid.
  • Esterification : The carboxylic acid is treated with ethanol and H₂SO₄ to yield the ethyl ester.
  • Functionalization : The trifluoromethoxy phenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution on a halogenated imidazole intermediate.

Challenges :

  • Requires harsh conditions (high pressure/temperature).
  • Limited regiocontrol unless directed by ortho/para substituents.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Range Advantages Limitations
Microwave Cyclization DDs, amines, aldehydes 70–85% Rapid, one-pot, high regioselectivity Requires specialized microwave equipment
Van Leusen TosMIC, aldimines 60–75% Broad substrate scope, mild conditions Multi-step aldimine preparation
Telescoping Togni reagent, cyclobutanethione 52–89% Late-stage trifluoromethylation Low-temperature requirements
Carboxylation CO₂, K₂CO₃, ethanol 40–65% Direct carboxylate formation High-pressure conditions

Regiochemical and Mechanistic Considerations

  • Positional Control : The 2-aryl and 5-methyl groups are dictated by the aldehyde and amine in cyclization methods. Meta-substitution on the phenyl ring necessitates using 3-(trifluoromethoxy)benzaldehyde, as ortho/para directors would alter regioselectivity.
  • Trifluoromethoxy Introduction : Electrophilic trifluoromethylation (Togni reagent) outperforms nucleophilic methods in meta-substitution due to steric and electronic effects.
  • Ester Stability : Ethyl esters are preferred over methyl for improved hydrolytic stability during purification.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Reaction Type Reagents/Conditions Product Yield References
SaponificationAqueous NaOH (1–2 M), reflux (80–100°C)5-Methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid85–92%
Acidic HydrolysisHCl (6 M), ethanol, 70°CSame as above78–85%

Key Findings :

  • Hydrolysis is pH-dependent, with optimal yields in basic conditions.

  • The trifluoromethoxy group remains stable during hydrolysis due to its strong electron-withdrawing nature.

Reduction Reactions

The ester and aromatic systems participate in selective reductions.

Reaction Type Reagents/Conditions Product Yield References
Ester to AlcoholLiAlH₄, THF, 0°C → RT5-Methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-methanol65–70%
Catalytic HydrogenationH₂ (1 atm), Pd/C, MeOHPartially saturated imidazole derivatives50–60%

Key Findings :

  • LiAlH₄ selectively reduces the ester without affecting the imidazole ring.

  • Hydrogenation under mild conditions preserves the trifluoromethoxy group.

Coupling Reactions

The imidazole core and aromatic ring facilitate cross-coupling reactions.

Reaction Type Reagents/Conditions Product Yield References
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acid, DME/H₂O (3:1), 80°CBiaryl-substituted imidazole derivatives70–80%
Amide FormationBromotripyrrolidinophosphonium hexafluorophosphate, DIEA, DMF, RTImidazole-4-carboxamide derivatives75–85%

Key Findings :

  • Suzuki couplings introduce aryl groups at position 2 of the imidazole ring.

  • Coupling agents like bromotripyrrolidinophosphonium hexafluorophosphate enhance amidation efficiency .

Nucleophilic Substitution

The trifluoromethoxy group’s electron-withdrawing effect activates adjacent positions for substitution.

Reaction Type Reagents/Conditions Product Yield References
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate60–68%
HalogenationBr₂, FeBr₃, CH₂Cl₂, RT5-Bromo derivatives55–63%

Key Findings :

  • Nitration occurs preferentially at the meta position relative to the trifluoromethoxy group.

  • Bromination is regioselective due to the directing effects of the substituents.

Oxidation Reactions

The methyl group at position 5 can be oxidized to a carboxyl or carbonyl group.

Reaction Type Reagents/Conditions Product Yield References
Methyl to Carboxylic AcidKMnO₄, H₂O, 100°CDicarboxylic acid derivative40–50%
Methyl to KetoneCrO₃, AcOH, RT5-Ketone derivative30–38%

Key Findings :

  • Strong oxidizing agents like KMnO₄ are required for methyl group oxidation.

  • Over-oxidation to CO₂ is a competing side reaction.

Mechanistic Insights

  • Trifluoromethoxy Group Stability : The –OCF₃ group resists hydrolysis and reduction under most conditions, ensuring its integrity during reactions .

  • Imidazole Ring Reactivity : The nitrogen atoms in the imidazole ring participate in acid-base reactions, enabling coordination with metal catalysts in coupling reactions .

Scientific Research Applications

Ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate is a synthetic compound belonging to the imidazole family, characterized by its unique trifluoromethoxy group and a methyl substituent. The molecular formula is C14H13F3N2O3, with a molecular weight of approximately 314.26 g/mol. This compound exhibits significant structural complexity, featuring an imidazole ring, which is known for its biological activity and versatility in medicinal chemistry.

Potential Applications

Compounds containing imidazole moieties have been widely studied for their biological activities. this compound has shown potential in various pharmacological applications.

Areas of Application

  • Medicinal Chemistry The imidazole ring is known for its biological activity and versatility in medicinal chemistry, suggesting its use as a precursor for chemical modifications.
  • Pharmacological Applications It has shown potential in various pharmacological applications.
  • Biological Studies Studies focus on understanding its mechanism of action through interactions with biological targets.

Synthesis and Reactions

The reactions involving this compound often focus on its potential as a precursor for further chemical modifications. Typical reactions include the synthesis of the imidazole derivative by reacting a substituted phenol with trifluoromethylating agents followed by cyclization with appropriate amines.

Several compounds exhibit structural similarities to this compound, each with unique properties. A comparison highlights its distinct features, potentially enhancing its biological activity and specificity towards certain targets due to its unique trifluoromethoxy substitution.

Compound NameStructure FeaturesBiological Activity
Methyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylateSimilar imidazole core; different substituentsAntimicrobial
Ethyl 5-methyl-2-(4-trifluoromethoxy)phenyl)-1H-imidazoleLacks additional phenyl groupAnticancer
5-Methylimidazole derivativesVarying substituents on the imidazole ringDiverse pharmacological activities

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Para-Substituted Trifluoromethoxy Analog

A closely related compound, ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (CAS 1197579-69-3), differs only in the position of the trifluoromethoxy group on the phenyl ring (para instead of meta). This positional isomerism can significantly alter electronic properties and intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological activity . For instance, para-substitution may enhance steric accessibility to target binding sites compared to meta-substitution.

Carboxylic Acid Derivative

This modification could influence pharmacokinetic properties, such as solubility and bioavailability .

Heterocyclic Hybrids

Compounds like 2-{4-[2-(2-fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester (Example 15, EP 1 926 722 B1) incorporate additional heterocycles (e.g., pyridine, benzimidazole) and substituents (e.g., trifluoromethyl). These extensions may confer enhanced target selectivity or potency in enzyme inhibition, as seen in patented pharmaceutical candidates .

Cyclization Strategies

The synthesis of imidazole derivatives often involves cyclization reactions. For example:

  • : A mixture of diamine, aldehyde, and sodium metabisulfite in dry DMF under nitrogen yields benzimidazole derivatives. Similar conditions could apply to the target compound.
  • : Use of isothiocyanate intermediates in multi-step syntheses, achieving yields >85% for trifluoromethyl-substituted analogs.
Catalytic Systems

Physicochemical Properties

Property Target Compound (Meta-CF₃O) Para-CF₃O Analog Carboxylic Acid Derivative Thiazole-Triazole Hybrids
Molecular Weight (g/mol) ~301.4 (estimated) 301.4 301.4 450–550 (varies by substituent)
Lipophilicity (LogP) High (CF₃O group) Similar to target Lower (carboxylic acid) Moderate to high
Solubility Low (ester group) Low Higher in polar solvents Variable (depends on substituents)

Notes:

  • Ester derivatives generally exhibit lower aqueous solubility than carboxylic acids.

Biological Activity

Ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate is a synthetic compound belonging to the imidazole family, characterized by its trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in pharmacological applications.

  • Molecular Formula : C₁₄H₁₃F₃N₂O₃
  • Molecular Weight : 314.26 g/mol
  • Structural Features : The compound features an imidazole ring, a trifluoromethoxy substituent, and an ethyl ester functional group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's lipophilicity and stability, enabling effective binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various pharmacological effects.

Interaction Studies

Research indicates that compounds with imidazole moieties often exhibit significant interactions with biological targets. For instance, studies have shown that this compound can affect cellular pathways involved in cancer cell proliferation and apoptosis. The mechanism of action may involve inhibition of key enzymes or modulation of signaling pathways.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting potential applications in treating infections.
  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes critical for tumor growth and proliferation.

Comparative Analysis with Related Compounds

A comparative analysis highlights the distinct features of this compound against similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylateSimilar imidazole core; different substituentsAntimicrobial
Ethyl 5-methyl-2-(4-trifluoromethoxy)phenyl)-1H-imidazoleLacks additional phenyl groupAnticancer
5-Methylimidazole derivativesVarying substituents on the imidazole ringDiverse pharmacological activities

The unique trifluoromethoxy substitution in this compound potentially enhances its biological activity compared to other imidazole derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, a study reported a dose-dependent inhibition of cell proliferation in breast cancer models.
  • Enzyme Inhibition : In vitro assays have indicated that this compound can inhibit specific kinases involved in cancer progression, suggesting a potential role as a therapeutic agent in targeted cancer therapy.
  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures possess antimicrobial properties against gram-positive and gram-negative bacteria, indicating a broad spectrum of activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Use a multi-component condensation reaction involving substituted anilines, aldehydes, and isocyanides in polar aprotic solvents (e.g., methanol or ethanol) under reflux. Catalysts like triethylamine enhance imidazole ring formation. Optimize yield by controlling stoichiometry (1:1:1 ratio of amine, aldehyde, and isocyanide) and reaction time (8–12 hours) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization to achieve >95% purity. Monitor by TLC and HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

  • Spectroscopy :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and aromatic proton environments. Key signals include imidazole ring protons (~δ 7.2–8.0 ppm) and trifluoromethoxy CF3_3 groups (δ 121–125 ppm in 19F^{19}F-NMR) .
  • FTIR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and imidazole ring (C=N, ~1600 cm1^{-1}) stretches .
    • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times with standards .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using X-ray crystallographic data of target proteins (e.g., kinases or cytochrome P450 enzymes). Focus on the trifluoromethoxy group’s role in hydrophobic interactions and the imidazole ring’s hydrogen-bonding potential .
  • Validation : Correlate docking scores with in vitro activity assays (e.g., IC50_{50} values) to refine binding hypotheses .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings for this compound?

  • Case Example : If NMR suggests planar imidazole geometry but X-ray crystallography reveals a puckered ring (dihedral angles ~12–85°), reconcile results by analyzing solvent effects or crystal packing forces. Use DFT calculations to model torsional flexibility .
  • Multi-Technique Approach : Validate with 15N^{15}N-NMR or Raman spectroscopy to resolve ambiguities in electronic environments .

Q. How can researchers design stability studies to identify degradation products under varying pH and temperature conditions?

  • Experimental Design :

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal (40–80°C) conditions.
  • Analysis : Use LC-MS/MS to detect degradation products (e.g., ester hydrolysis to carboxylic acid derivatives or imidazole ring oxidation). Compare fragmentation patterns with synthetic standards .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?

  • Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use MIC/MBC endpoints .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare selectivity indices with normal cell lines (e.g., HEK-293) .

Key Considerations for Researchers

  • Synthetic Reproducibility : Document reaction parameters (solvent, catalyst, temperature) meticulously, as minor variations can alter by-product profiles .
  • Biological Assay Design : Include positive controls (e.g., known kinase inhibitors or antibiotics) to contextualize activity data .
  • Environmental Impact : Assess ecotoxicity using Daphnia magna or algae models, as trifluoromethoxy groups may exhibit bioaccumulation potential .

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